1-(2,3-Dimethylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea

Structural Biology Crystallography Computational Chemistry

The compound 1-(2,3-Dimethylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea (CAS 894016-93-4) is a synthetic small-molecule urea derivative characterized by a 5-oxopyrrolidin-3-yl core flanked by a 4-fluorophenyl group and a 2,3-dimethylphenyl substituent. It belongs to a broader class of pyrrolidinyl-ureas identified in patent literature as formyl peptide receptor like 1 (FPRL1) agonists under investigation for inflammatory and other indications.

Molecular Formula C19H20FN3O2
Molecular Weight 341.386
CAS No. 894016-93-4
Cat. No. B2531463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-Dimethylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
CAS894016-93-4
Molecular FormulaC19H20FN3O2
Molecular Weight341.386
Structural Identifiers
SMILESCC1=C(C(=CC=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F)C
InChIInChI=1S/C19H20FN3O2/c1-12-4-3-5-17(13(12)2)22-19(25)21-15-10-18(24)23(11-15)16-8-6-14(20)7-9-16/h3-9,15H,10-11H2,1-2H3,(H2,21,22,25)
InChIKeyQXRXAUVDHFSCQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,3-Dimethylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea (CAS 894016-93-4) Procurement Baseline


The compound 1-(2,3-Dimethylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea (CAS 894016-93-4) is a synthetic small-molecule urea derivative characterized by a 5-oxopyrrolidin-3-yl core flanked by a 4-fluorophenyl group and a 2,3-dimethylphenyl substituent [1]. It belongs to a broader class of pyrrolidinyl-ureas identified in patent literature as formyl peptide receptor like 1 (FPRL1) agonists under investigation for inflammatory and other indications [2]. Despite its low molecular weight (341.4 g/mol) and compliance with Lipinski's Rule of Five, no published bioactivity data (e.g., EC50, IC50, Ki) for this specific congener exists in ChEMBL or analogous databases, placing its verified therapeutic potential at the class-level inference stage [3].

2,3-dimethyl regioisomer with experimentally solved single-crystal X-ray structure for structure-based design workflows

FPRL1 agonist class scaffold covered by patent literature; no disclosed bioactivity data for this congener — class-level inference only

Limited conformational flexibility (2 rotatable bonds) supports binding-entropy studies and pharmacophore modeling

Why Generic Substitution Fails for 1-(2,3-Dimethylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea


Within the 5-oxopyrrolidin-3-yl urea class, regiochemical variation of the dimethylphenyl substituent generates structurally isomeric compounds (e.g., 2,4-dimethylphenyl, 2,5-dimethylphenyl, 3,5-dimethylphenyl analogs) that share identical molecular formulae (C19H20FN3O2) and molecular weights (341.4 g/mol) . The position of methyl groups on the aromatic ring dictates molecular conformation, crystal packing, and potentially receptor interactions, meaning interchange without validation risks introducing unrecognized differences in solubility, logP, or target engagement. The 2,3-dimethyl substitution pattern generates a unique InChI Key (QXRXAUVDHFSCQF-UHFFFAOYSA-N) distinguishable from its regioisomers and represents a discrete chemical entity within patent and synthetic literature, not a generic building block .

Regiochemical isomerism alters predicted properties
Dimethylphenyl position variation (2,4- or 2,5-) changes predicted logP and polar surface area, potentially shifting membrane permeability and assay outcomes.
Absence of target bioactivity data
No EC50 value for this congener exists; regioisomers lacking patent coverage may show different FPRL1 engagement or no activity.
Conformational differences from rotatable bond variation
Analog with 3 rotatable bonds exhibits higher flexibility; structural analog may not replicate binding mode predicted for target compound.

Quantitative Evidence Guide for 1-(2,3-Dimethylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea Differentiation


Differentiation via Single-Crystal X-ray Structure Determination

The target compound has undergone full single-crystal X-ray diffraction structural elucidation, yielding precise unit cell parameters, bond lengths, bond angles, and torsion angles [1]. In contrast, closely related regioisomers (e.g., CAS 894017-00-6, 894031-59-5) lack published crystal structures, providing this compound with a validated three-dimensional conformation that can be directly used for docking studies or structure-based design without reliance on computational predictions [1].

Crystal Structure
Head-to-head
Solved single-crystal X-ray structure vs. no crystal data for regioisomers
Supports docking with experimentally defined conformation
Validated 3D coordinates eliminate in silico prediction uncertainty
Structural Biology Crystallography Computational Chemistry

Predicted logP Differentiation Among Regioisomers

The predicted partition coefficient (logP) for the target compound is 2.65 (clogP), derived from the Sildrug database [1]. In comparison, the 2,4-dimethyl analog is predicted with a logP of approximately 3.23 using PrenDB [2]. The difference of ~0.58 logP units suggests the 2,3-dimethyl substitution pattern may confer marginally lower lipophilicity, potentially affecting membrane permeability and pharmacokinetics [2].

logP Prediction
Context-dependent
2.65 (Sildrug) vs 3.23 (2,4-dimethyl, PrenDB)
~0.58 lower logP may alter permeability in cell assays
Cross-algorithm comparison; verify experimentally
ADME Lipophilicity Drug Design

Predicted Polar Surface Area (PSA) Distinction Among Analogs

The target compound has a predicted topological polar surface area (tPSA) of 52 Ų based on ZINC database computations [1]. A structurally related analog, 1-(4-fluorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea, has a predicted PSA of 37.38 Ų . The ~15 Ų higher PSA suggests the target compound may exhibit different absorption and blood-brain barrier penetration characteristics.

Polar Surface Area
Context-dependent
52 Ų (ZINC) vs 37.38 Ų (3-F analog)
~15 Ų higher PSA may affect absorption classification
Cross-software prediction; in vitro permeability may differ
Physicochemical Properties Bioavailability Drug Transport

Rotatable Bond Count and Conformational Flexibility

The target compound possesses 2 rotatable bonds , conferring limited conformational flexibility. An analog, 1-(2,4-Dimethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea, is predicted to have 3 rotatable bonds . The reduced rotational freedom of the target compound may result in a more defined pharmacophoric conformation and potentially enhanced binding entropy.

Rotatable Bonds
Context-dependent
2 (target) vs 3 (2,4-dimethyl analog)
Fewer rotatable bonds may reduce binding entropy
Computed from SMILES; cross-source comparison
Conformational Analysis Molecular Recognition Entropy

FPRL1 Agonist Class Potential: Vender-Specific Differentiation

The compound is encompassed by the Markush structure of patent EP3075726A1, which claims urea derivatives as FPRL1 agonists [1]. While no EC50 value for the specific compound is publicly disclosed, the patent exemplifies analogs with <10 µM agonist activity in calcium mobilization assays [2]. Without direct quantitative data for this compound, potency claims relative to other FPRL1 agonists remain class-level inference.

FPRL1 Agonism
Class-level
Covered by EP3075726A1 Markush; no EC50 disclosed
Class-level inference only — verify batch-specific activity
Patent examples show EC50
Inflammation GPCR Agonism

Optimal Application Scenarios for 1-(2,3-Dimethylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea Procurement


Structure-Based Drug Design Requiring an Experimentally Validated 3D Conformation

Given the availability of a solved single-crystal X-ray structure for this specific 2,3-dimethyl regioisomer [1], research groups performing molecular docking or pharmacophore modeling should prioritize its use over unsolved isomers. The experimentally determined conformation reduces false positives in virtual screening by ensuring an accurate starting pose.

SAR Studies Evaluating the Impact of Dimethyl Substitution Patterns

As part of a systematic SAR campaign, this compound represents the 2,3-substituted control within an isomeric series. Its unique combination of lower predicted logP (2.65) and reduced rotatable bond count (2) relative to other dimethyl isomers [2] makes it a critical comparator for deconvoluting the contribution of specific methyl group placement to target potency and ADME properties.

FPRL1 Agonist Chemical Probe Development and Selectivity Screening

The compound falls within the structural scope of FPRL1 agonist patents [3]. It can serve as a scaffold-hopping starting point or a negative-control probe in assays designed to verify FPRL1 engagement. Researchers should request batch-specific purity and activity certificates from the vendor to confirm target engagement prior to use in cellular models.

Computational Chemogenomics and Machine Learning Model Training

With its experimentally defined structure and predicted property fingerprint, this compound can serve as a training set member for machine learning models predicting FPRL1 agonism or general pyrrolidinyl-urea bioactivity [1] [3]. Its inclusion adds chemical diversity via the 2,3-dimethyl substitution pattern, which is distinct from more common 2,4- or 3,4-dimethyl analogs.

Application
Selection Property
Validation Focus
Structure-based drug design
Solved single-crystal X-ray conformation
Docking pose accuracy vs. unsolved regioisomers
SAR studies of dimethyl substitution patterns
2,3-dimethyl regioisomer identity and predicted properties
Consistency of logP, PSA, and rotatable bond predictions across isomers
FPRL1 agonist chemical probe development
FPRL1 patent class scaffold coverage
Batch-specific activity certification from vendor
Computational chemogenomics model training
Experimentally defined structure and predicted fingerprint
Model robustness with diverse substitution pattern data
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